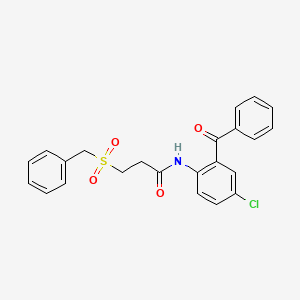

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylpropanamide, also known as MTPEP, is a chemical compound that belongs to the class of amides. It is a psychoactive drug that has been studied for its potential use in treating various mental health disorders.

Applications De Recherche Scientifique

Antimicrobial Agent

HMS1657B08: has been studied for its potential as an antimicrobial agent. The compound’s structure suggests it could be effective in inhibiting the growth of various microorganisms. This is particularly relevant in the field of chemotherapy, where high nitrogen-containing heterocyclic systems like HMS1657B08 are valued for their utility .

Chemotherapy

The compound’s ability to function as a chemotherapy agent is linked to its structural characteristics. Azoles, a class of compounds to which HMS1657B08 is related, are widely used in chemotherapy due to their safety profile and high therapeutic index. They are particularly effective against fungal infections, which are significant concerns in both phytopathology and medicine .

Crop Protection

In agriculture, HMS1657B08 could be utilized for crop protection. Its antimicrobial properties may help in protecting crops from fungal pathogens, thus ensuring crop safety and reducing the risk of food contamination .

Anaplastic Lymphoma Kinase (ALK) Inhibition

HMS1657B08 shows promise as an inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a therapeutic target for treating non-small cell lung cancer (NSCLC). ALK inhibitors are crucial in the management of NSCLC, especially in cases where the EML4-ALK oncogenic fusion kinase plays a role in pathogenesis .

Synthesis of Triazole Derivatives

The compound can be used in the synthesis of triazole derivatives, which have a wide range of applications, including the development of new pharmaceuticals. The process involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to the formation of triazole compounds .

Biological Research

Indole derivatives, which are structurally similar to HMS1657B08, have diverse biological and clinical applications. HMS1657B08 could be used in biological research to explore new treatments and understand biological processes, given its potential pharmacological activities .

Propriétés

IUPAC Name |

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-19-8-11-21(12-9-19)22(26-16-14-25(2)15-17-26)18-24-23(27)13-10-20-6-4-3-5-7-20/h3-9,11-12,22H,10,13-18H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQNTXSSMLHHFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2956444.png)

![4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione](/img/structure/B2956446.png)

![3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2956447.png)

![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956450.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)

![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)